Cas no 1344567-13-0 (4-(3R)-3-aminobutyl-2-nitrophenol)

4-(3R)-3-Aminobutyl-2-nitrophenol is a chiral nitroaromatic compound featuring an aminobutyl side chain at the para position relative to a phenolic hydroxyl group. The (3R)-stereochemistry of the aminobutyl moiety enhances its potential utility in asymmetric synthesis and pharmaceutical applications. The presence of both amino and nitro functional groups allows for versatile reactivity, including reduction, coupling, or cyclization reactions. The phenolic hydroxyl group further contributes to solubility in polar solvents and provides a handle for derivatization. This compound is particularly valuable in medicinal chemistry and catalysis research due to its structural complexity and multifunctional nature, enabling precise molecular design and selective transformations.
4-(3R)-3-aminobutyl-2-nitrophenol structure
1344567-13-0 structure
Product name:4-(3R)-3-aminobutyl-2-nitrophenol
CAS No:1344567-13-0
MF:C10H14N2O3
MW:210.229762554169
CID:5857920
PubChem ID:165618602

4-(3R)-3-aminobutyl-2-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(3R)-3-aminobutyl-2-nitrophenol
    • EN300-1832811
    • 4-[(3R)-3-aminobutyl]-2-nitrophenol
    • 1344567-13-0
    • Inchi: 1S/C10H14N2O3/c1-7(11)2-3-8-4-5-10(13)9(6-8)12(14)15/h4-7,13H,2-3,11H2,1H3/t7-/m1/s1
    • InChI Key: MVRYPIWXWQGXMH-SSDOTTSWSA-N
    • SMILES: OC1C=CC(=CC=1[N+](=O)[O-])CC[C@@H](C)N

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.1Ų
  • XLogP3: 2.1

4-(3R)-3-aminobutyl-2-nitrophenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1832811-0.1g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
0.1g
$1623.0 2023-09-19
Enamine
EN300-1832811-0.25g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
0.25g
$1696.0 2023-09-19
Enamine
EN300-1832811-5.0g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
5g
$5345.0 2023-06-03
Enamine
EN300-1832811-0.05g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
0.05g
$1549.0 2023-09-19
Enamine
EN300-1832811-1.0g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
1g
$1844.0 2023-06-03
Enamine
EN300-1832811-2.5g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
2.5g
$3611.0 2023-09-19
Enamine
EN300-1832811-10g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
10g
$7927.0 2023-09-19
Enamine
EN300-1832811-1g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
1g
$1844.0 2023-09-19
Enamine
EN300-1832811-5g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
5g
$5345.0 2023-09-19
Enamine
EN300-1832811-10.0g
4-[(3R)-3-aminobutyl]-2-nitrophenol
1344567-13-0
10g
$7927.0 2023-06-03

Additional information on 4-(3R)-3-aminobutyl-2-nitrophenol

Professional Introduction to Compound with CAS No. 1344567-13-0 and Product Name: 4-(3R)-3-aminobutyl-2-nitrophenol

The compound identified by the CAS number 1344567-13-0 and the product name 4-(3R)-3-aminobutyl-2-nitrophenol represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The nitrophenol moiety, combined with the specific stereochemistry indicated by the (3R) configuration, suggests a molecule with distinct pharmacological characteristics that make it a promising candidate for further investigation.

In recent years, the development of novel therapeutic agents has been heavily influenced by the ability to fine-tune molecular structures to achieve desired biological activities. The presence of both an amine and a nitro group in 4-(3R)-3-aminobutyl-2-nitrophenol provides multiple sites for interaction with biological targets, which is a critical factor in drug design. The stereochemistry at the carbon atom adjacent to the amine group is particularly noteworthy, as it can significantly impact the compound's binding affinity and selectivity.

Current research in medicinal chemistry increasingly emphasizes the importance of chirality in drug development. Compounds like 4-(3R)-3-aminobutyl-2-nitrophenol are being explored for their potential to exhibit enantioselective interactions with biological receptors. This specificity can lead to improved therapeutic efficacy while minimizing side effects, a key goal in modern drug discovery. The (3R) configuration suggests that this compound may interact differently with enantiomer-specific binding sites, offering a new avenue for developing targeted therapies.

The nitrophenol moiety is a well-studied functional group in pharmaceuticals, known for its ability to participate in hydrogen bonding and hydrophobic interactions. These properties are crucial for determining how a molecule will interact with biological targets such as enzymes and receptors. In 4-(3R)-3-aminobutyl-2-nitrophenol, the nitro group is positioned ortho to the amine-bearing substituent, which could influence the compound's solubility and metabolic stability. These factors are essential considerations during drug development, as they can affect how well a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

Recent studies have highlighted the role of nitroaromatic compounds in various therapeutic areas, including anti-inflammatory and anticancer applications. The structural features of 4-(3R)-3-aminobutyl-2-nitrophenol align well with these areas of interest. For instance, nitro groups can be bioactivated to reactive species that interfere with signaling pathways involved in inflammation and cell proliferation. The specific arrangement of atoms in this compound may allow it to modulate these pathways more effectively than simpler nitroaromatics.

The amine substituent in 4-(3R)-3-aminobutyl-2-nitrophenol also presents opportunities for further chemical modification. Amines are versatile functional groups that can be used to link multiple pharmacophores or to enhance binding interactions through hydrogen bonding. This flexibility makes it possible to derivatize this compound into libraries of analogs, each tailored for specific biological activities. Such libraries are invaluable tools in high-throughput screening campaigns aimed at identifying lead compounds for drug development.

In conclusion, 4-(3R)-3-aminobutyl-2-nitrophenol (CAS No. 1344567-13-0) represents a promising candidate for further pharmaceutical research. Its unique structural features, including the (3R) stereochemistry and the combination of amine and nitro groups, suggest potential applications in modulating biological pathways relevant to inflammation and cancer. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in the development of next-generation pharmaceuticals.

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